N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-2-13-28-19-10-6-8-17(15-19)23(27)24-18-9-5-7-16(14-18)22-25-20-11-3-4-12-21(20)26-22/h3-12,14-15H,2,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQYPRFJUYXRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213339 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361158-08-9 | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-propoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=361158-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-propoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity . The use of eco-friendly solvents and catalysts is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various aldehydes, formic acid, trimethyl orthoformate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide, have shown promising antimicrobial properties. Research indicates that compounds with the benzimidazole core exhibit significant activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that certain benzimidazole derivatives can inhibit the growth of Candida albicans with high efficacy at low concentrations .
| Compound Name | Activity Type | Microorganism | Inhibition (%) |
|---|---|---|---|
| This compound | Antifungal | Candida albicans | >98% at 0.25 µg |
| Other Benzimidazole Derivatives | Antibacterial | Various strains | Significant inhibition observed |
Anticancer Properties
This compound has been investigated for its anticancer potential. The benzimidazole scaffold is known for its ability to interfere with cellular processes related to cancer proliferation. Recent studies have highlighted the synthesis of benzimidazole derivatives that exhibit selective cytotoxicity against cancer cell lines, suggesting a promising avenue for further development .
Optoelectronic Devices
The compound's structural properties make it suitable for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs). Its ability to function as an electron transport layer has been explored, where it enhances the efficiency of light emission and stability of OLED devices. The compound's low LUMO energy level allows it to facilitate electron transport effectively, making it a candidate for improving device performance .
| Application Area | Role of Compound | Key Properties |
|---|---|---|
| OLEDs | Electron transport layer | Low LUMO energy level (approx. 2.7 eV) |
| Light Emitting Systems | Host material for fluorescent and phosphorescent systems | Excellent electron transporting capability |
Synthesis and Evaluation
A recent study synthesized this compound and evaluated its biological activities. The compound was subjected to various assays to determine its antimicrobial and anticancer properties, yielding promising results that warrant further exploration into its mechanism of action and potential therapeutic uses .
Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationship of benzimidazole derivatives have revealed that modifications in the substituents significantly affect their biological activity. By systematically altering the chemical structure of this compound, researchers aim to enhance its efficacy against specific targets while minimizing toxicity .
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Benzimidazole Derivatives B1 and B8
- B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) : Features a methoxyaniline group attached to the benzimidazole via a methylene bridge.
- B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) : Contains an acetamide group linked through a methoxy-phenyl chain .
- Key Differences :
Hydrazide and Pyrrole Derivatives
- Compound 17 () : Contains a butanehydrazide chain and dual benzimidazole groups.
- Compound 18 () : Incorporates a pyrrole ring, altering electronic properties.
- Pyrrole substituents (e.g., in Compound 18) may enhance π-π stacking but reduce solubility .
Diphenylpropanamide and Naphthamide Derivatives
- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide () : Bulky diphenyl groups increase molecular weight (417.5 g/mol) and logP (5.8), suggesting higher lipophilicity .
- N-[3-(1H-Benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide () : A chlorine atom and naphthamide group enhance steric bulk and electron-withdrawing effects .
- Key Differences :
Functional and Pharmacological Comparisons
Analgesic Activity
Enzyme Inhibitory Activity
- Semicarbazone Derivatives () : Showed α-glucosidase inhibition (IC₅₀ = 12.88–44.35 μg/mL vs. acarbose IC₅₀ = 40.06 μg/mL) .
- Target Compound : The amide group could interact with enzyme active sites similarly to semicarbazones, but activity remains unstudied .
Antimicrobial Potential
Data Tables
Table 1. Structural and Physicochemical Properties
*Estimated using analogous compounds.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction between 3-propoxybenzoic acid derivatives and 1H-benzimidazole moieties. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For instance, NMR spectra reveal characteristic peaks corresponding to the aromatic protons and functional groups present in the molecule.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives on various cancer cell lines. This compound exhibited significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, with findings indicating that this compound possesses a notable ability to inhibit cell proliferation.
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 16.38 |
| HeLa | 29.39 |
| A549 | 33.10 |
The structure-activity relationship (SAR) studies suggest that the presence of the propoxy group enhances its activity compared to other alkyl substituents.
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
The results indicate that this compound has promising antibacterial activity, particularly against Staphylococcus aureus, which is critical given the rise of antibiotic-resistant strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Mechanism : It is hypothesized that the benzimidazole moiety interacts with bacterial DNA or proteins essential for cell wall synthesis, leading to cell death.
Case Studies
A notable case study involved the evaluation of this compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[3-(1H-benzimidazol-2-yl)phenyl]-3-propoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3-propoxybenzoic acid derivatives with 3-(1H-benzimidazol-2-yl)aniline. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., DMF or THF) under inert gas (N₂/Ar) to prevent hydrolysis .
- Catalysts : Employ carbodiimides (e.g., DCC) or coupling agents like HATU for amide bond formation .
- Purity monitoring : Track reaction progress via TLC (silica gel, UV visualization) and confirm purity via HPLC or melting point analysis .
- Optimization : Adjust solvent polarity (e.g., methanol/water mixtures) during recrystallization to improve yield and crystallinity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.5 ppm for benzimidazole and phenyl groups) and propoxy chain integration .
- FT-IR : Verify amide C=O stretching (~1650–1680 cm⁻¹) and benzimidazole N-H absorption (~3400 cm⁻¹) .
- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS) with theoretical m/z values .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Antimicrobial screening :
- TR-FIA assays : Test inhibition of bacterial growth (e.g., Chlamydia pneumoniae) at 10 μM, with host cell viability controls .
- Immunofluorescence microscopy : Quantify intracellular pathogen load reduction (e.g., strain CWL-029 vs. CV-6) .
- Anti-inflammatory models :
- Carrageenan-induced edema : Measure paw oedema inhibition in rodents at 3–6 hours post-administration (compare to indomethacin) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antichlamydial activity of this compound?
- Structural modifications :
- Substituent variation : Compare propoxy (current) vs. methyl/methoxy/fluoro analogs (e.g., MIC values against C. pneumoniae CV-6) .
- Benzimidazole substitution : Test 5-/6-position halogens or electron-withdrawing groups to enhance membrane penetration .
- Assay design :
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 1× and 4× MIC .
- Resistance induction : Serial passage experiments to evaluate mutation prevention concentration (MPC) .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action against intracellular pathogens?
- Target identification :
- Pull-down assays : Use biotinylated probes to isolate bacterial protein targets (e.g., C. pneumoniae topoisomerases) .
- Enzyme inhibition : Test ATPase or DNA gyrase activity in cell-free systems .
- Cellular uptake :
- Fluorescent tagging : Track subcellular localization (e.g., confocal microscopy with BODIPY-labeled analogs) .
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles across structural analogs?
- Case study : Compare binding poses of N-[3-(benzimidazol-2-yl)phenyl] derivatives with:
- Bacterial targets : Docking into C. pneumoniae dihydrofolate reductase (PDB: 2X23) .
- Human enzymes : Assess off-target binding to COX-2 (PDB: 5KIR) to explain anti-inflammatory data .
Q. What strategies mitigate metabolic instability of the propoxy chain in vivo?
- Prodrug design :
- Esterification : Replace propoxy with tert-butyloxycarbonyl (Boc) groups for pH-sensitive release .
- Metabolite profiling :
- LC-MS/MS : Identify oxidative metabolites (e.g., hydroxylation at propoxy terminus) in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
